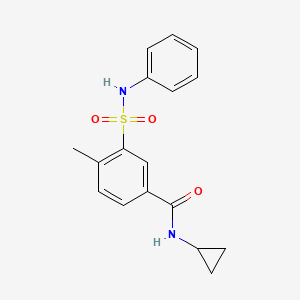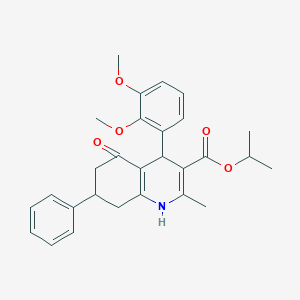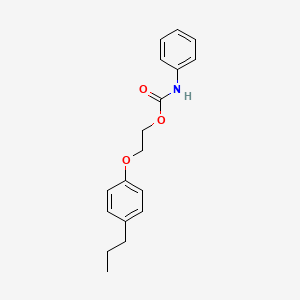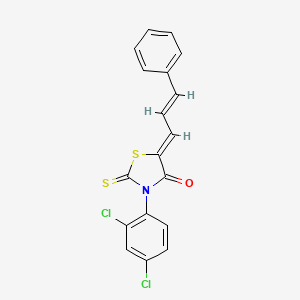![molecular formula C20H20N4O2 B4949347 3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one, commonly known as BTT-3033, is a chemical compound with potential therapeutic applications. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of BTT-3033 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the immune response. BTT-3033 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects:
BTT-3033 has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. BTT-3033 has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, the compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTT-3033 has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. It has also been shown to be effective in various animal models of disease. However, there are also limitations to using BTT-3033 in lab experiments. The compound is not water-soluble, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of BTT-3033. One area of interest is the development of BTT-3033 as a therapeutic agent for cancer and viral infections. Another area of interest is the use of BTT-3033 as a diagnostic tool for various diseases. Further studies are also needed to fully understand the mechanism of action of BTT-3033 and to determine its safety and efficacy in humans.
In conclusion, BTT-3033 is a chemical compound with potential therapeutic applications. The compound has been studied extensively for its anti-inflammatory, anti-tumor, and anti-viral properties. While there are limitations to using BTT-3033 in lab experiments, the compound has several advantages and holds promise for future therapeutic applications. Further studies are needed to fully understand the mechanism of action of BTT-3033 and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of BTT-3033 involves the reaction of 1,2,3-benzotriazin-4(3H)-one with 4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutylamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of BTT-3033. The synthesis of BTT-3033 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BTT-3033 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. BTT-3033 has been studied for its potential use in treating various diseases, including cancer, viral infections, and autoimmune disorders. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(23-13-11-15-6-1-2-7-16(15)14-23)10-5-12-24-20(26)17-8-3-4-9-18(17)21-22-24/h1-4,6-9H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCVSMAAWWRGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)



![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)

![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
